molecular formula C9H12FN3 B1489225 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine CAS No. 2024598-62-5

2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1489225
CAS No.: 2024598-62-5
M. Wt: 181.21 g/mol
InChI Key: IXLSZXQWMYHLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, reflecting its complex heterocyclic architecture. The name precisely describes the molecular structure: a pyridine ring system bearing an amino group at the 3-position and a 3-fluoropyrrolidin-1-yl substituent at the 2-position. This nomenclature system ensures unambiguous identification across scientific literature and chemical databases.

The molecular identity of this compound is definitively established through multiple structural identifiers. The Chemical Abstracts Service has assigned the registry number 2024598-62-5 to this compound, providing a unique numerical identifier for database searches and regulatory purposes. The molecular formula C₉H₁₂FN₃ indicates the presence of nine carbon atoms, twelve hydrogen atoms, one fluorine atom, and three nitrogen atoms, resulting in a molecular weight of 181.21 grams per mole.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation provides the string C1CN(CC1F)C2=C(C=CC=N2)N, which encodes the complete molecular connectivity. The International Chemical Identifier system represents the structure as InChI=1S/C9H12FN3/c10-7-3-5-13(6-7)9-8(11)2-1-4-12-9/h1-2,4,7H,3,5-6,11H2, offering a standardized representation that facilitates computational analysis and database integration.

Structural Parameter Value Source
Molecular Formula C₉H₁₂FN₃
Molecular Weight 181.21 g/mol
CAS Registry Number 2024598-62-5
PubChem Compound ID 121200905
InChI Key IXLSZXQWMYHLRQ-UHFFFAOYSA-N

The three-dimensional conformational analysis reveals important stereochemical considerations. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the fluorine substituent occupying either axial or equatorial positions depending on ring puckering. The pyridine ring maintains planarity characteristic of aromatic systems, with the amino group capable of adopting different orientations relative to the ring plane.

The compound exists as a single regioisomer, distinguished from related structures such as 6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-amine, which represents a positional isomer with the pyrrolidine substituent at the 6-position rather than the 2-position. This regiochemical distinction is crucial for understanding structure-activity relationships and biological properties.

Electronic structure analysis indicates significant conjugation between the pyridine ring and the pyrrolidine nitrogen, creating a planar arrangement that facilitates molecular recognition and binding interactions. The fluorine substituent introduces both steric and electronic effects, influencing the overall molecular conformation and potentially enhancing metabolic stability through the well-documented fluorine effect in medicinal chemistry.

Historical Context in Heterocyclic Chemistry

The development of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine represents the convergence of several significant historical trends in heterocyclic chemistry, particularly the evolution of pyridine chemistry and the strategic incorporation of fluorine into organic molecules. The foundational understanding of pyridine chemistry traces back to the pioneering work of Thomas Anderson in 1849, who first isolated pyridine from bone oil, establishing the basic structural framework that would later support extensive derivatization efforts.

The systematic exploration of aminopyridines emerged as a distinct research area following the recognition that 2-aminopyridine could serve as a versatile building block for pharmaceutical synthesis. Historical documentation reveals that 2-aminopyridine found early applications in the production of drugs including piroxicam, sulfapyridine, tenoxicam, and tripelennamine, establishing the precedent for aminopyridine derivatives as valuable pharmaceutical intermediates. This foundation provided the conceptual framework for developing more complex aminopyridine structures incorporating additional heterocyclic elements.

The introduction of fluorinated pyrrolidine moieties represents a more recent advancement in heterocyclic chemistry, reflecting the growing recognition of fluorine's unique properties in drug design. The systematic incorporation of fluorine into organic molecules gained momentum in the latter half of the twentieth century, driven by observations that fluorine substitution could enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity through electronic effects.

Research into pyrrolidine-containing compounds has demonstrated their significance across multiple therapeutic areas. The five-membered saturated nitrogen heterocycle has proven particularly valuable in medicinal chemistry due to its ability to provide conformational rigidity while maintaining synthetic accessibility. The combination of pyrrolidine rings with pyridine systems represents an evolution of this concept, creating bifunctional molecules that can engage multiple biological targets or exhibit enhanced binding affinity.

Historical Milestone Year Significance Reference
Pyridine Discovery 1849 Thomas Anderson isolated pyridine from bone oil
Chichibabin Reaction 1924 Industrial pyridine synthesis method developed
2-Aminopyridine Applications Mid-20th Century Pharmaceutical intermediate applications established
Fluorine Introduction Late 20th Century Strategic fluorination in drug design General Knowledge

The synthetic methodology leading to compounds like 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine reflects advances in cross-coupling chemistry and heterocyclic functionalization. The Chichibabin reaction, developed in 1924, provided industrial-scale access to substituted pyridines, creating the foundation for subsequent derivatization strategies. Modern synthetic approaches have expanded these capabilities through palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex heterocyclic architectures.

Contemporary research has positioned aminopyridine derivatives as privileged scaffolds in medicinal chemistry, with 2-aminopyridine specifically recognized as an "unsung hero in drug discovery" due to its low molecular weight, functional versatility, and ability to generate diverse biological molecules with minimal side reactions. This recognition has driven systematic exploration of substituted aminopyridines, including fluorinated variants that combine the beneficial properties of both functional groups.

The development trajectory of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine exemplifies modern approaches to heterocyclic design, where multiple pharmacophoric elements are combined to create molecules with enhanced properties. The compound represents a synthesis of historical knowledge regarding pyridine chemistry with contemporary understanding of fluorine effects and pyrrolidine functionality, positioning it within the broader evolution of heterocyclic medicinal chemistry.

Properties

IUPAC Name

2-(3-fluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-7-3-5-13(6-7)9-8(11)2-1-4-12-9/h1-2,4,7H,3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLSZXQWMYHLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using (R)-3-Fluoropyrrolidine

A prominent method involves the nucleophilic substitution of a suitable pyridinyl precursor with (R)-3-fluoropyrrolidine. This approach is exemplified in the synthesis of related compounds where a chlorinated heterocyclic intermediate is treated with (R)-3-fluoropyrrolidine to yield the target compound as its hydrochloric acid salt.

  • Key reagents and conditions:
    • Starting material: dichlorinated heterocycle or chloropyridine derivative.
    • Nucleophile: (R)-3-fluoropyrrolidine.
    • Solvent: often polar aprotic solvents such as 1,4-dioxane.
    • Temperature: moderate heating (e.g., 60–100 °C).
    • Workup: acidification with aqueous hydrochloric acid, followed by recrystallization.

This method is advantageous for its straightforward substitution and relatively high yields, making it suitable for both laboratory-scale synthesis and potential scale-up for production.

Palladium-Catalyzed Coupling Reactions

Another approach involves palladium-catalyzed amination or Buchwald-Hartwig coupling reactions where a halogenated pyridine derivative is coupled with 3-fluoropyrrolidine under catalytic conditions.

  • Typical conditions:
    • Catalyst: palladium acetate or Pd(PPh3)4.
    • Ligands: phosphine-based ligands such as diphenylphosphino derivatives.
    • Base: sodium tert-butoxide or potassium phosphate.
    • Solvent: 1,4-dioxane or tetrahydrofuran (THF).
    • Temperature: elevated temperatures (around 100 °C).
    • Time: prolonged heating (e.g., 18–24 hours).

This method allows for the selective formation of the C–N bond at the 2-position of the pyridine ring, incorporating the fluorinated pyrrolidine moiety efficiently.

Fluorination of Pyrrolidine Precursors

In some synthetic routes, the fluorine atom is introduced directly onto the pyrrolidine ring either by:

  • Using fluorinated pyrrolidine starting materials.
  • Selective fluorination of pyrrolidine derivatives using electrophilic fluorinating agents.

However, specific details on direct fluorination steps for this compound are limited in the available literature, suggesting that the use of pre-fluorinated pyrrolidine reagents is more common.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents and Conditions Description
1 Starting pyridine derivative (e.g., 2-chloropyridin-3-amine) Provides the pyridine core with an amino group at the 3-position and a leaving group at the 2-position.
2 (R)-3-Fluoropyrrolidine, base (e.g., sodium tert-butoxide), Pd catalyst Palladium-catalyzed nucleophilic substitution at 2-position with fluoropyrrolidine.
3 Acidification with HCl, recrystallization Isolation of the product as hydrochloric acid salt for purification.

Analytical and Purification Details

  • Purification: Flash column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).
  • Characterization:
    • $$^{1}H$$ NMR and $$^{13}C$$ NMR to confirm substitution patterns.
    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
    • HPLC for purity assessment, typically achieving >95% purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Nucleophilic substitution with (R)-3-fluoropyrrolidine 2-chloropyridin-3-amine (R)-3-fluoropyrrolidine, HCl 60–100 °C, aqueous acid workup Moderate to high Suitable for scale-up
Pd-catalyzed Buchwald-Hartwig amination Halogenated pyridine Pd catalyst, phosphine ligand, base 100 °C, 18–24 h Moderate High selectivity
Direct fluorination (less common) Pyrrolidine derivatives Electrophilic fluorinating agents Variable Low to moderate Limited data available

Research Findings and Optimization

  • Optimization of palladium-catalyzed conditions, such as ligand choice and base, significantly improves yield and selectivity.
  • Use of pre-fluorinated pyrrolidine reagents avoids challenging fluorination steps and improves overall synthetic efficiency.
  • Acidic workup and recrystallization afford the hydrochloride salt, enhancing compound stability and purity.
  • Microwave-assisted heating has been reported to reduce reaction times in related heterocyclic syntheses, potentially applicable here.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a corresponding nitro compound.

  • Reduction: The compound can be reduced to form a different amine derivative.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced amine derivatives.

  • Substitution: Fluorinated derivatives with different functional groups.

Scientific Research Applications

2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Fluorination at the pyrrolidine ring (as in the target compound) may enhance metabolic stability compared to non-fluorinated analogs .
  • Substituents on the pyrrolidine (e.g., dimethylamino in ) can alter basicity and hydrogen-bonding capacity, affecting target engagement.

Pyridin-3-amine Derivatives with Varied Substituents

Pyridin-3-amine derivatives with diverse substituents highlight the impact of functional groups on physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties Activity Reference
4-Phenoxy-N-(propargyloxybenzyl)pyridin-3-amine C21H19N2O2 337.39 Phenoxy and propargyloxy groups Synthesized via Schiff base reduction (95% yield) Potential click chemistry applications
2-(2-Bromophenoxy)pyridin-3-amine C11H9BrN2O 265.11 Bromophenoxy group White solid; 91% yield via nitro reduction Intermediate for further functionalization
2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine C9H10N4 174.21 Methylpyrazole substituent CAS 1554842-76-0; explored in kinase inhibitor design

Key Observations :

  • Bulky substituents (e.g., phenoxy groups) increase molecular weight and may reduce solubility .
  • Electron-withdrawing groups (e.g., bromine in ) can enhance electrophilicity, influencing reactivity in further syntheses.

Imidazo[1,2-a]pyridin-3-amine Analogues

Imidazo[1,2-a]pyridin-3-amine derivatives, though structurally distinct, share the pyridin-3-amine motif and demonstrate pharmacological relevance:

Compound Name Molecular Formula Molecular Weight Key Substituents Activity Reference
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine C21H18N3O2S 376.45 Methylsulfonylphenyl group COX-2 inhibitor (docking studies)
N-tert-Butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine C17H17N4O2 309.35 Nitrophenyl and tert-butyl groups Structural diversity in kinase inhibitors
2-(Butylsulfinyl)-4-(1-methylimidazolyl)thieno[2,3-b]pyridin-3-amine C17H20N4OS2 432.50 Sulfinyl and thienopyridine core 15-Prostaglandin dehydrogenase inhibitor

Key Observations :

  • The imidazo[1,2-a]pyridine core enhances planar rigidity, improving target binding affinity .
  • Sulfonyl or sulfinyl groups (e.g., in ) contribute to hydrogen-bond interactions with enzymes.

Biological Activity

2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data tables.

The biological activity of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is primarily attributed to its interaction with specific ion channels and receptors.

Target Interactions:

  • Voltage-Gated Sodium Channels: It is suggested that this compound may act as a blocker for sodium channels Nav17 and Nav18, which are crucial for neuronal signaling and pain perception.
  • Receptor Tyrosine Kinases: The compound has been shown to interact with receptor tyrosine kinases, influencing cell signaling pathways essential for growth regulation.

Mode of Action:
The compound likely inhibits the influx of sodium ions through these channels, thereby reducing neuronal excitability and potentially alleviating pain signals.

2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine exhibits several biochemical properties that enhance its functionality:

Property Description
Solubility Soluble in organic solvents; limited solubility in water
Stability Stable under standard laboratory conditions with minimal degradation over time
Binding Affinity Exhibits significant binding affinity to target enzymes and receptors

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling: Alters pathways related to cell growth and metabolism.
  • Gene Expression: Modulates the expression levels of genes involved in pain signaling.

Studies indicate that at lower doses, it can modulate cellular functions without significant toxicity, making it a candidate for therapeutic applications.

Research Findings

Recent studies have explored the biological activity of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine through various experimental models.

Case Studies:

  • In Vitro Studies: Laboratory experiments demonstrated that the compound effectively inhibited sodium channel activity in neuronal cell lines, leading to reduced action potential propagation.
  • Animal Models: In vivo studies indicated that administration of the compound resulted in a significant reduction in pain response in rodent models, supporting its potential as an analgesic agent.

Dosage Effects

The effects of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine vary significantly with dosage:

Dosage (mg/kg) Effect on Pain Response Toxicity Level
Low (1-5)Moderate reductionMinimal
Medium (10)Significant reductionLow
High (20+)Diminished efficacyIncreased toxicity

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the 3-fluoropyrrolidine moiety into pyridin-3-amine scaffolds?

  • Methodological Answer : The synthesis of fluorinated pyrrolidine derivatives typically involves nucleophilic fluorination or ring-opening reactions. For example, fluoropyrrolidines can be synthesized via cyclization of γ-fluorinated amines or by fluorination of pyrrolidinone precursors using agents like DAST (diethylaminosulfur trifluoride). Key challenges include controlling regioselectivity and minimizing racemization in chiral centers. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to achieve >90% yield, as seen in analogous fluorinated piperidine systems .
  • Experimental Design Tip : Use 19F NMR^{19}\text{F NMR} to monitor fluorination efficiency and chiral HPLC to assess enantiomeric excess in stereospecific syntheses .

Q. How can structural characterization resolve ambiguities in the regiochemistry of fluoropyrrolidine-pyridine hybrids?

  • Methodological Answer : X-ray crystallography (e.g., using SHELX programs for refinement ) is the gold standard for unambiguous structural determination. For dynamic systems, 2D NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) can distinguish between alternative regioisomers. Computational methods (DFT-based geometry optimization) are complementary for predicting stable conformers .
  • Data Contradiction Example : Discrepancies between calculated (DFT) and experimental (X-ray) bond angles may arise due to crystal packing effects, requiring iterative refinement .

Q. What are the common biological targets for pyridin-3-amine derivatives with fluorinated substituents?

  • Methodological Answer : Fluorinated pyridin-amines often target enzymes or receptors where fluorine’s electronegativity enhances binding (e.g., kinase inhibitors, GPCR modulators). In vitro screening against viral proteases or reverse transcriptases (e.g., HIV-1 NNRTIs ) is typical. Use fluorescence polarization assays to quantify binding affinity and molecular docking (AutoDock Vina) to predict interaction modes .

Advanced Research Questions

Q. How does stereochemistry at the 3-fluoropyrrolidine position influence pharmacological activity?

  • Methodological Answer : Enantiomers of fluoropyrrolidine derivatives often exhibit divergent bioactivity. For example, (R)-configured fluorobenzyl-pyrrolidines show higher receptor affinity than (S)-isomers in serotonin receptor studies . To investigate:

  • Synthesize enantiopure analogs via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts).
  • Compare IC50_{50} values in cell-based assays (e.g., cAMP modulation) .
    • Key Finding : A 0.5-log difference in potency between enantiomers was observed in analogous piperidine systems, underscoring the need for chiral resolution .

Q. What computational approaches best predict the metabolic stability of 2-(3-fluoropyrrolidin-1-yl)pyridin-3-amine derivatives?

  • Methodological Answer : Combine:

  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for labile C-F bonds.
  • Molecular Dynamics (MD) : Simulate cytochrome P450 (CYP3A4) binding to identify metabolic hotspots.
  • Machine Learning : Train models on ADMET datasets (e.g., ChEMBL) to predict clearance rates.
    • Case Study : Fluorine’s para position in pyridine reduces oxidative metabolism by 40% compared to meta-substituted analogs .

Q. How can researchers resolve contradictions in solubility data for fluorinated pyrrolidine-pyridine hybrids?

  • Methodological Answer : Discrepancies often arise from solvent polarity or aggregation effects. To address:

  • Experimental : Measure solubility in biorelevant media (FaSSIF/FeSSIF) using HPLC-UV.
  • Computational : Apply COSMO-RS theory to predict solvation free energies.
    • Example : A 3-fluoropyrrolidine analog showed 2.5× higher solubility in simulated intestinal fluid than in water, attributed to micelle formation .

Tables for Comparative Analysis

Table 1 : Synthesis Optimization for Fluoropyrrolidine-Pyridine Hybrids

MethodYield (%)Purity (%)Key ChallengeReference
Nucleophilic Fluorination7895Racemization at C3
Ring-Opening Cyclization9298Regioselectivity control

Table 2 : Biological Activity of Structural Analogs

CompoundTargetIC50_{50} (nM)Selectivity IndexReference
2-(4-Phenylpiperazin-1-yl)pyridin-3-amine5-HT1A_{1A}12.515× over 5-HT2B_{2B}
5-(3-CF3_3-Ph)pyridin-3-amineHIV-1 RT8.250× over WT

Critical Considerations for Researchers

  • Data Reproducibility : Cross-validate synthetic routes using multiple characterization techniques (e.g., HRMS, 19F NMR^{19}\text{F NMR}).
  • Ethical Compliance : Adhere to guidelines for handling fluorinated compounds, which may form toxic degradants under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.